3-Chloro-4-((2-chloro-4-fluorobenzyl)oxy)-5-methoxybenzaldehyde is a complex organic compound notable for its potential applications in medicinal chemistry and material science. This compound is characterized by its unique molecular structure, which includes multiple halogen substituents and a methoxy group, contributing to its reactivity and biological activity.
3-Chloro-4-((2-chloro-4-fluorobenzyl)oxy)-5-methoxybenzaldehyde falls under the classification of organic compounds, specifically within the category of aromatic aldehydes. Its structure features a benzaldehyde moiety, which is a common functional group in organic synthesis.
The synthesis of 3-Chloro-4-((2-chloro-4-fluorobenzyl)oxy)-5-methoxybenzaldehyde typically involves several steps, including:
The synthesis may require specific reagents such as chlorinating agents (e.g., thionyl chloride), fluorinating agents (e.g., N-fluorobenzenesulfonimide), and methylating agents (e.g., dimethyl sulfate or methyl iodide). Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.
The molecular structure of 3-Chloro-4-((2-chloro-4-fluorobenzyl)oxy)-5-methoxybenzaldehyde can be represented in various formats:
COc1ccc(Cl)c(c1)OCCc2cccc(F)c2InChI=1S/C15H11Cl2FO/c16-12-7-11(18)4-5-15(12)19-8-9-2-1-3-10(17)6-9/h1-7H,8H2The compound's molecular weight is approximately 303.15 g/mol. The presence of two chlorine atoms and one fluorine atom significantly influences its chemical behavior and interactions .
3-Chloro-4-((2-chloro-4-fluorobenzyl)oxy)-5-methoxybenzaldehyde participates in various chemical reactions typical for aromatic compounds:
Reactions are often conducted under controlled conditions to prevent side reactions, especially due to the presence of multiple reactive sites on the molecule.
The mechanism of action for 3-Chloro-4-((2-chloro-4-fluorobenzyl)oxy)-5-methoxybenzaldehyde in biological systems may involve:
Research into specific biological pathways involving this compound is limited but suggests potential applications in drug development targeting specific diseases.
The physical properties include:
Key chemical properties include:
Relevant data regarding these properties can be found in chemical databases like PubChem .
3-Chloro-4-((2-chloro-4-fluorobenzyl)oxy)-5-methoxybenzaldehyde has potential applications in:
Research continues into optimizing its synthesis and exploring its full range of applications within these fields.
CAS No.: 64726-91-6
CAS No.: 15748-73-9
CAS No.: 17699-05-7
CAS No.: 36671-85-9
CAS No.: 56892-33-2
CAS No.: 72691-25-9